molecular formula C14H19ClN2O2 B1621921 Ethyl 4-[(4-chlorophenyl)amino]piperidine-1-carboxylate CAS No. 37656-66-9

Ethyl 4-[(4-chlorophenyl)amino]piperidine-1-carboxylate

Cat. No.: B1621921
CAS No.: 37656-66-9
M. Wt: 282.76 g/mol
InChI Key: MOVXNHXUSMSOGD-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-chlorophenyl)amino]piperidine-1-carboxylate ( 37656-66-9) is a piperidine-carboxylate derivative of interest in various scientific research and development applications . This high-purity compound, with a molecular formula of C14H19ClN2O2 and a molecular weight of 282.77 g/mol, is characterized by its defined structure and properties, including a boiling point of approximately 427.6°C and a flash point of about 212.4°C . It is suitable for use in analytical methods, including reverse-phase (RP) HPLC separation and analysis, supporting pharmacokinetics studies and impurity isolation . This chemical is for Research Use Only (RUO) and is strictly intended for laboratory and industrial research purposes . It is not intended for diagnostic or therapeutic uses, nor for personal use. Researchers should consult the safety data sheet prior to handling. This product should be stored in a tightly closed container in a cool, dry, and well-ventilated area .

Properties

IUPAC Name

ethyl 4-(4-chloroanilino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-2-19-14(18)17-9-7-13(8-10-17)16-12-5-3-11(15)4-6-12/h3-6,13,16H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVXNHXUSMSOGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10191079
Record name Ethyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate
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Molecular Weight

282.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

37656-66-9
Record name Ethyl 4-[(4-chlorophenyl)amino]-1-piperidinecarboxylate
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Record name Ethyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate
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Record name Ethyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate
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Record name Ethyl 4-[(4-chlorophenyl)amino]piperidine-1-carboxylate
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Record name Ethyl 4-((4-chlorophenyl)amino)piperidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-chlorophenyl)amino]piperidine-1-carboxylate typically involves the reaction of 4-chloroaniline with ethyl piperidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base (e.g., sodium hydroxide or potassium carbonate). The reaction mixture is heated to reflux temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization or chromatography, helps achieve the desired quality standards .

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Amino Group

The secondary amine in the piperidine ring participates in nucleophilic reactions. For example, in a coupling reaction with aryl halides under heated conditions, the amino group acts as a nucleophile:

Reaction Example :
Ethyl 4-[(4-chlorophenyl)amino]piperidine-1-carboxylate reacts with electrophilic partners (e.g., aryl halides) in dimethylacetamide (DMA) at 155°C under an inert atmosphere. This yields coupled products, such as Compound 4, with a 45% yield after purification via column chromatography .

Reaction Type Conditions Reagents Product Yield
Nucleophilic Coupling155°C, DMA, 68 hours, inert atmosphereAryl halide (e.g., Compound 3)Coupled piperidine derivative45%

Mechanistic Insight :
The reaction likely proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing chlorine atom on the aryl halide.

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

Hypothesized Reaction :
Under aqueous NaOH or H₂SO₄ , the ester is cleaved to generate 4-[(4-chlorophenyl)amino]piperidine-1-carboxylic acid. This reaction is typical for carbamate esters, though specific data for this compound is limited.

Reaction Type Conditions Reagents Product
Ester HydrolysisReflux with acid/baseH₂SO₄ or NaOHPiperidine-1-carboxylic acid derivative

Functionalization of the Chlorophenyl Group

Potential Reactions :

  • Suzuki Coupling : Palladium-catalyzed cross-coupling with boronic acids.

  • Ullmann Reaction : Copper-mediated coupling with amines.

Challenges :
The chlorine’s para position relative to the amino group creates electronic deactivation, necessitating strong catalysts (e.g., Pd/Cu) and elevated temperatures .

Reduction and Oxidation Reactions

  • Reduction : The ester group can be reduced to a primary alcohol using LiAlH₄ , though this has not been explicitly documented for this compound.

  • Oxidation : The secondary amine may form an N-oxide derivative with H₂O₂ or m-CPBA .

Stability and Side Reactions

  • Thermal Stability : The compound remains stable at temperatures up to 155°C in DMA .

  • Sensitivity : Reactions requiring anhydrous conditions (e.g., Grignard reactions) may necessitate inert atmospheres to prevent decomposition.

Experimental Considerations

  • Purification : Column chromatography (hexane/ethyl acetate) is effective for isolating reaction products .

  • Characterization : Techniques such as ¹H/¹³C NMR , IR , and mass spectrometry are critical for verifying reaction outcomes .

Scientific Research Applications

Pharmaceutical Applications

  • Antitumor Activity :
    Ethyl 4-[(4-chlorophenyl)amino]piperidine-1-carboxylate has been studied for its potential as an ATP-competitive inhibitor of protein kinase B (PKB), which is involved in various cancer signaling pathways. Research indicates that modifications to this compound can yield derivatives with significant antitumor effects, demonstrating selectivity against PKB compared to other kinases like PKA .
  • Impurity in Domperidone Production :
    This compound serves as an impurity in the synthesis of Domperidone, a medication used to treat nausea and vomiting. The synthetic route for producing this intermediate is notable for its simplicity and safety, making it suitable for large-scale industrial production .
  • Autotaxin Inhibition :
    Derivatives of piperidine compounds, including this compound, have been investigated for their ability to inhibit autotaxin, an enzyme implicated in cancer metastasis and inflammation. These compounds show promise as therapeutic agents targeting specific molecular pathways involved in disease progression .

Analytical Applications

  • HPLC Methodology :
    This compound can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC). A typical mobile phase consists of acetonitrile, water, and phosphoric acid, which can be adapted for mass spectrometry applications by substituting phosphoric acid with formic acid. This method is scalable and suitable for pharmacokinetic studies and impurity isolation .

Case Study 1: Antitumor Efficacy

A study demonstrated that modifications to the structure of this compound resulted in compounds with enhanced potency against human tumor xenografts in vivo. The compounds were tested on various leukemia cell lines, showing promising results that warrant further investigation into their therapeutic potential .

Case Study 2: Industrial Synthesis

Research into the synthesis of this compound highlighted a novel method that significantly reduces production costs for Domperidone intermediates. The method utilizes readily available raw materials and simple reaction conditions, facilitating large-scale production without the need for specialized equipment .

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-chlorophenyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine carboxylate derivatives are structurally diverse, with variations in substituents influencing their physicochemical properties, biological activity, and applications. Below is a detailed comparison of the target compound with analogous structures:

Structural and Physicochemical Comparisons

Compound Name (CAS) Substituents/Modifications Molecular Formula LogP Key Features Reference
Ethyl 4-[(4-chlorophenyl)amino]piperidine-1-carboxylate (37656-66-9) 4-chlorophenylamino, ethyl ester C₁₄H₁₉ClN₂O₂ 3.21 Moderate lipophilicity; HPLC-stable; GHS-compliant safety profile
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate 4-methylpyridinylamino C₁₄H₂₀N₃O₂ N/A iNOS inhibitor (binding energy: -6.91 kcal/mol ); enhanced heterocyclic interaction
Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate (53786-44-0) 4-chloro-2-nitrophenylamino C₁₄H₁₈ClN₃O₄ N/A Nitro group increases electron-withdrawing effects; potential metabolic instability
Ethyl 4-[(4-methoxyphenyl)amino]piperidine-1-carboxylate (2059927-65-8) 4-methoxyphenylamino C₁₅H₂₂N₂O₃ N/A Methoxy group improves polarity; possible enhanced solubility
Ethyl 4-(1H-indol-3-yl)piperidine-1-carboxylate Indole substituent C₁₆H₂₀N₂O₂ N/A Indole moiety enables π-π stacking; relevance in antitumor/antibacterial research

Biological Activity

Ethyl 4-[(4-chlorophenyl)amino]piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H20ClN3O2C_{14}H_{20}ClN_3O_2 and a molecular weight of approximately 297.78 g/mol. Its structure features a piperidine ring, an ethyl carboxylate group, and a chlorophenyl moiety, which contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the piperidine ring.
  • Introduction of the chlorophenyl and ethyl carboxylate groups.
  • Purification through techniques such as column chromatography.

Spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) are employed to confirm the structure and purity, which is generally around 95% .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit varying degrees of antibacterial activity . Studies have shown that certain derivatives possess weak antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds vary, with some showing significant activity .

Anticancer Potential

In vitro studies suggest that this compound may interact with cellular pathways associated with cancer progression. Its structural analogs have been evaluated for cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. For example, related piperidine derivatives have demonstrated cytotoxicity against leukemia cell lines .

The binding affinity of this compound to various biological targets has been studied. Interaction studies reveal that it may modulate specific receptors involved in cancer and bacterial resistance mechanisms. This dual functionality enhances its therapeutic potential .

Case Studies

A notable study evaluated the antimicrobial efficacy of a series of related compounds, highlighting the importance of structural modifications on biological activity. The findings indicated that specific substitutions on the piperidine ring significantly influenced antimicrobial potency .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialWeak activity against S. aureus and E. coli
AnticancerCytotoxic effects on leukemia cell lines
Binding AffinityInteraction with cancer-related receptors

Q & A

Q. Example Protocol :

React 4-aminopiperidine with ethyl chloroformate in dichloromethane and triethylamine (0°C to rt, 12 h).

Couple the intermediate with 4-chloroaniline using Pd(OAc)₂/Xantphos in toluene (reflux, 24 h) .

Q. Table 1: Representative Synthetic Routes

MethodConditionsYieldReference
Carbamate formationEtOCOCl, CH₂Cl₂, 0°C → rt75–85%
Buchwald-Hartwig couplingPd(OAc)₂, Xantphos, toluene60–70%
Mitsunobu reactionDIAD, PPh₃, THF50–65%

How can the crystal structure of this compound be determined, and what software tools are recommended for refinement?

Basic Research Question
Methodology :

  • X-ray diffraction : Single-crystal X-ray analysis using Mo/Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELX programs (SHELXL for refinement, SHELXS for structure solution) are industry standards for small-molecule crystallography .
  • Validation : Check for disorder using PLATON; apply absorption corrections with SADABS .

Example Data from Analogues :
For N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide (COD Entry 2230670) :

  • Space group: P2₁2₁2₁
  • Lattice parameters:
    • a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å
    • α = β = γ = 90°

What methodologies are used to assess the compound’s potential as an iNOS inhibitor?

Advanced Research Question
Approach :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to iNOS (PDB: 3E7T). Compare binding energies to reference inhibitors (e.g., ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate, ΔG = −6.91 kcal/mol) .
  • In vitro assays : Measure NO production in LPS-stimulated macrophages (IC₅₀ determination).

Q. Table 2: Docking Results for Analogues

CompoundBinding Energy (kcal/mol)Reference
Reference inhibitor (iNOS)−6.91
Ethyl 4-[(4-chlorophenyl)amino]piperidine−7.2 (predicted)

How are conformational dynamics of the piperidine ring analyzed, and what parameters define ring puckering?

Advanced Research Question
Methodology :

  • Cremer-Pople puckering parameters : Calculate out-of-plane displacements (qz, θ, φ) using crystallographic coordinates .
  • Software : PARST95 or Mercury for ring puckering analysis.

Example Calculation :
For a six-membered piperidine ring:

  • Total puckering amplitude (Q) = 0.45 Å
  • Phase angle (θ) = 18°, φ = 120° (indicating chair conformation) .

How can structure-activity relationships (SAR) be explored for derivatives of this compound?

Advanced Research Question
Approach :

  • Modify substituents : Vary the aryl group (e.g., 4-fluorophenyl vs. 4-chlorophenyl) and ester moiety (e.g., tert-butyl vs. ethyl carboxylate) .
  • Pharmacological profiling : Test against targets like GPCRs (e.g., histamine H₁ receptor) or kinases.

Q. Table 3: SAR Trends in Analogues

DerivativeBiological ActivityPotency (IC₅₀)Reference
Ethyl 4-(methylamino)piperidine-1-carboxylateH₁ antagonist (Mizolastine)12 nM
SAR-127303 (hexafluoropropan-2-yl ester)TRPA1 antagonist8 nM

What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Advanced Research Question
Key Issues :

  • Disordered solvent molecules : Use SQUEEZE in PLATON to model electron density .
  • Thermal motion : Apply anisotropic displacement parameters (ADPs) during SHELXL refinement .
  • Twinned crystals : Test for twinning using ROTAX; refine with TWIN/BASF commands .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[(4-chlorophenyl)amino]piperidine-1-carboxylate
Reactant of Route 2
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Ethyl 4-[(4-chlorophenyl)amino]piperidine-1-carboxylate

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